molecular formula C14H16N2O2 B8567944 Ethyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate

Ethyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate

Cat. No. B8567944
M. Wt: 244.29 g/mol
InChI Key: QFLVOMLOVHDWQB-UHFFFAOYSA-N
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Patent
US09200008B2

Procedure details

Ethyl 3-amino-4-piperidin-1-ylbenzoate (5.38 g, 21.7 mmol) prepared in the Step 3-1-2 was dissolved in formic acid (90%, 40 ml). Hydrogen peroxide solution (20 ml) was added to the solution, and the mixture was heated under reflux for 40 minutes. After being allowed to cool, the mixture was neutralized with a saturated sodium bicarbonate solution and a 25% ammonia water and subjected to extraction with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and then concentrated. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1) to give the title compound (3.94 g, 74%) as a light-brown powder.
Quantity
5.38 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[N:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].OO.C(=O)(O)[O-].[Na+]>C(O)=O>[CH2:18]1[N:13]2[C:12]3[CH:11]=[CH:10][C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:3][C:2]=3[N:1]=[C:14]2[CH2:15][CH2:16][CH2:17]1 |f:2.3|

Inputs

Step One
Name
Quantity
5.38 g
Type
reactant
Smiles
NC=1C=C(C(=O)OCC)C=CC1N1CCCCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
a 25% ammonia water and subjected to extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1)

Outcomes

Product
Name
Type
product
Smiles
C1CCCC=2N1C1=C(N2)C=C(C=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.94 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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